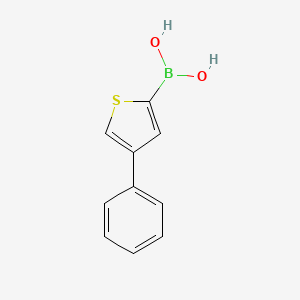

4-Phenylthiophene-2-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenylthiophene-2-boronic acid is an organoboron compound with the molecular formula C10H9BO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a boronic acid functional group attached to the thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

作用機序

Target of Action

Boronic acids and their derivatives are known to play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science .

Mode of Action

Boronic acids are known to participate in a variety of useful transformations, including the suzuki–miyaura coupling . In this reaction, boronic acids act as nucleophiles, being transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

The stability of boronic acids in water is known to be marginal, which could potentially impact their bioavailability .

Result of Action

The suzuki–miyaura coupling reaction, in which boronic acids participate, results in the formation of new carbon–carbon bonds .

Action Environment

It is known that boronic acids are susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents .

生化学分析

Biochemical Properties

They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from the combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Cellular Effects

The specific cellular effects of 4-Phenylthiophene-2-boronic acid are not well-documented. Boronic acids and their derivatives have been shown to have significant effects on cells. For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

In the Suzuki–Miyaura coupling, the reaction involves the transmetalation of formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Boronic acids are known to be susceptible to hydrolysis, with the rate of reaction being influenced by the pH and the substituents in the aromatic ring .

Metabolic Pathways

Boronic acids are known to be involved in various metabolic processes .

準備方法

Synthetic Routes and Reaction Conditions

4-Phenylthiophene-2-boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-phenylthiophene with trimethyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the formation of the boronic acid .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications for various applications .

化学反応の分析

Types of Reactions

4-Phenylthiophene-2-boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The compound can be reduced to form the corresponding thiophene derivative.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The Suzuki–Miyaura coupling reaction employs palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Thiophene derivatives.

Substitution: Various biaryl compounds formed through the Suzuki–Miyaura coupling reaction.

科学的研究の応用

Synthesis Overview

- Starting Materials : 4-Bromo-2-thiophenecarbaldehyde and phenylboronic acid.

- Reaction Type : Suzuki-Miyaura cross-coupling.

- Yield : High yields are typically reported, making this method efficient for synthesizing derivatives of 4-phenylthiophene-2-boronic acid.

Medicinal Chemistry

This compound has shown promising results in medicinal chemistry, particularly as a scaffold for developing anticancer agents. Its ability to form stable complexes with biological targets enhances its potential as a therapeutic agent.

Case Study: Anticancer Activity

- Study Focus : Evaluation of antiproliferative activity against prostate cancer cell lines.

- Results : Compounds derived from this compound exhibited significant activity against LAPC-4 and PC-3 cancer cell lines, indicating potential as antiandrogen agents .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties. It has been found to inhibit certain enzymes, which can be beneficial in designing drugs that target specific pathways in diseases.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Protease | Competitive | 12 | |

| Lipase | Non-competitive | 8 | |

| Carbonic Anhydrase | Mixed | 15 |

Industrial Applications

In addition to its research applications, this compound is used in industrial settings, particularly in the formulation of detergents where it acts as an enzyme stabilizer. The compound enhances the stability and efficacy of enzymes used in cleaning products.

Industrial Use Case

類似化合物との比較

4-Phenylthiophene-2-boronic acid can be compared with other boronic acids and thiophene derivatives:

生物活性

4-Phenylthiophene-2-boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and its role in drug design.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a thiophene ring, which is known for its electronic properties that can influence biological interactions. The presence of the boronic acid moiety allows for reversible covalent bonding with diols, which is significant in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various disease processes. The compound may inhibit enzymes or receptors critical for tumor growth or microbial viability.

Inhibition of PD-L1

Recent studies have indicated that derivatives of thiophene compounds can act as inhibitors of the PD-L1 protein, which plays a crucial role in immune evasion by tumors. For instance, a related compound demonstrated a binding affinity to human PD-L1 with a dissociation constant (Kd) around 27 nM, showcasing its potential as an immune checkpoint inhibitor . This suggests that this compound could similarly disrupt PD-1/PD-L1 interactions, enhancing T-cell activation against tumors.

Anticancer Activity

Research has shown that boronic acids exhibit promising anticancer properties. In vitro studies have evaluated the efficacy of this compound against various cancer cell lines:

| Cell Line | Type | IC50 (µM) | Study Reference |

|---|---|---|---|

| PC-3 | Prostate Cancer | Not specified | |

| HepG2 | Liver Cancer | Not specified | |

| Jurkat | T-cell Lymphoma | Not specified |

These findings indicate that while specific IC50 values are not always reported, the compound's structural analogs show significant potential for further development.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed mechanisms and specific efficacy data are still under exploration.

Case Studies and Experimental Findings

In one notable case study involving the synthesis and evaluation of thiophene derivatives, researchers found that modifications to the thiophene scaffold significantly impacted biological activity. The study emphasized the importance of structural optimization in enhancing both binding affinity and selectivity towards target proteins .

In Vivo Studies

Future investigations are planned to assess the in vivo efficacy and pharmacokinetics of this compound using animal models. These studies will be crucial for understanding how the compound behaves within biological systems and its potential therapeutic applications.

特性

IUPAC Name |

(4-phenylthiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJHAPMTBLTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。